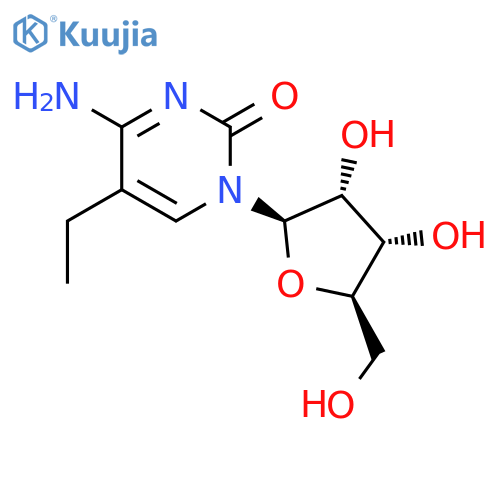Cas no 56367-98-7 (Cytidine, 5-ethyl-)

Cytidine, 5-ethyl- structure
商品名:Cytidine, 5-ethyl-
CAS番号:56367-98-7
MF:C11H17N3O5
メガワット:271.269782781601
MDL:MFCD28976104
CID:4039092
PubChem ID:10107217
Cytidine, 5-ethyl- 化学的及び物理的性質
名前と識別子
-
- Cytidine, 5-ethyl-
- 5-Ethyl cytidine
- DA-60435
- 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
- F12747
- 5-ethyl-cytidine
- 56367-98-7
- 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethylpyrimidin-2(1H)-one
- SCHEMBL6418046
- 5-ethylcytidine
-
- MDL: MFCD28976104
- インチ: InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
- InChIKey: UEHXEKJKNOHULW-FDDDBJFASA-N
計算された属性
- せいみつぶんしりょう: 271.11682065Da
- どういたいしつりょう: 271.11682065Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
Cytidine, 5-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | F12747-0.5/G |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.5/G |
$1200 | 2023-01-20 | |
| 1PlusChem | 1P00EL8V-100mg |
5-Ethyl cytidine |
56367-98-7 | 95% | 100mg |
$721.00 | 2023-12-16 | |
| AstaTech | F12747-0.25/g |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.25g |
$898 | 2023-09-18 | |
| AstaTech | F12747-1/g |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 1g |
$2698 | 2023-09-18 | |
| AstaTech | F12747-0.1/G |
5-ETHYL CYTIDINE |
56367-98-7 | 95% | 0.1g |
$598 | 2023-09-18 | |
| 1PlusChem | 1P00EL8V-250mg |
5-Ethyl cytidine |
56367-98-7 | 95% | 250mg |
$1064.00 | 2023-12-16 |
Cytidine, 5-ethyl- 関連文献
-
1. The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosinePhilip J. Barr,A. Stanley Jones,Pawe? Serafinowski,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1978 1263
56367-98-7 (Cytidine, 5-ethyl-) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
